REACTION_CXSMILES
|
BrC1C=CC(S(OCC[CH:14]2[CH:21]3[CH2:22][CH:17]4[CH2:18][CH:19]([CH2:23][CH:15]2[CH2:16]4)[CH2:20]3)(=O)=O)=CC=1.[I-:24].[Na+].C[C:27]([CH3:29])=O>>[C:19]12([CH2:29][CH2:27][I:24])[CH2:18][CH:17]3[CH2:22][CH:21]([CH2:14][CH:15]([CH2:16]3)[CH2:23]1)[CH2:20]2 |f:1.2|
|
Name
|
2-adamantylethyl 4-bromobenzenesulfonate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)S(=O)(=O)OCCC1C2CC3CC(CC1C3)C2
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with water (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (100 ml)
|
Type
|
WASH
|
Details
|
The extract was washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CCI
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |